molecular formula C19H19N5O4S B2477446 1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide CAS No. 852135-98-9

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide

Cat. No.: B2477446
CAS No.: 852135-98-9
M. Wt: 413.45
InChI Key: MWGFDBDTKKDCMC-UHFFFAOYSA-N
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Description

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivativesThe unique structure of this compound, which includes a piperidine ring and a nitrophenyl group, contributes to its distinctive chemical properties and biological activities .

Mechanism of Action

Target of Action

The compound “1-(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide” primarily targets the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, inhibiting its function . The exact interaction pattern and stability of the protein-ligand complex are determined through molecular docking and dynamics studies .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This affects various biochemical pathways that rely on coenzyme A, leading to the inhibition of Mtb growth .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its Absorption, Distribution, Metabolism, and Excretion (ADME), are predicted in silico . These properties significantly impact the compound’s bioavailability, which is crucial for its effectiveness as a drug.

Result of Action

The compound exhibits significant antitubercular activity. For instance, one of the derivatives of this compound, IT10, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . This indicates that the compound can effectively inhibit the growth of Mtb at these concentrations .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound was synthesized and evaluated under controlled laboratory conditions .

Preparation Methods

The synthesis of 1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-[3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinctive chemical properties and biological activities .

Properties

IUPAC Name

1-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-11-16(18(26)22-7-5-12(6-8-22)17(20)25)29-19-21-15(10-23(11)19)13-3-2-4-14(9-13)24(27)28/h2-4,9-10,12H,5-8H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGFDBDTKKDCMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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